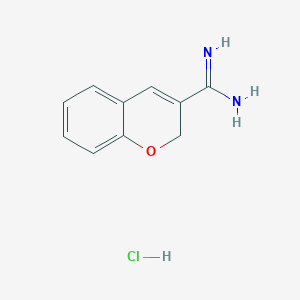
2H-クロメン-3-カルボキサミジン
概要
説明
2H-Chromene-3-carboxamidine is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely found in natural products, pharmaceutical agents, and materials science . The unique structure of 2H-Chromene-3-carboxamidine makes it an important compound for various scientific research applications.
科学的研究の応用
2H-Chromene-3-carboxamidine has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Chromene-3-carboxamidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylic aldehydes with malononitrile, followed by the addition of suitable reagents to form the chromene ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2H-Chromene-3-carboxamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2H-Chromene-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products: The major products formed from these reactions include various substituted chromenes, oxo derivatives, and dihydrochromenes .
作用機序
The mechanism of action of 2H-Chromene-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Coumarin: Coumarin derivatives share a similar chromene structure and exhibit comparable biological activities.
Flavonoids: These compounds also contain a chromene ring and are known for their antioxidant properties.
Uniqueness: 2H-Chromene-3-carboxamidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
特性
IUPAC Name |
2H-chromene-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;/h1-5H,6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFUOSILZMBQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The 2-oxo-2H-chromene-3-carboxamidine derivative (5b) acts as a potent orthosteric antagonist of ASIC1a. [] This means it binds to the pH sensor region of the ASIC1a channel, thereby inhibiting the channel's activation by acidic conditions. [] The study demonstrates that 5b exhibits an apparent IC50 of 27 nM at pH 6.7, indicating high potency in inhibiting ASIC1a currents. [] Interestingly, the inhibitory effect weakens as the pH drops to 5.0, suggesting that 5b's binding affinity is sensitive to pH changes. [] Functionally, 5b effectively blocks the induction of long-term potentiation (LTP) in CA3-CA1 synapses, which is known to be NMDAR-dependent and modulated by ASIC1a. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















